molecular formula C21H19FN4O2S B2833138 3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251704-03-6

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Número de catálogo: B2833138
Número CAS: 1251704-03-6
Peso molecular: 410.47
Clave InChI: VWRIVUMHFXQPBC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound belonging to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, along with various substituents, contributes to its distinctive chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring, followed by the introduction of the pyridine ring and subsequent functionalization to introduce the sulfonamide group. Key steps may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.

    Pyridine Ring Introduction: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the pyridine moiety to the triazole ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Análisis De Reacciones Químicas

Types of Reactions

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Aplicaciones Científicas De Investigación

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mecanismo De Acción

The mechanism of action of 3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or block receptor sites to prevent the binding of natural ligands.

Comparación Con Compuestos Similares

Similar Compounds

    Triazolopyridine Derivatives: Compounds with similar triazole-pyridine structures, such as triazolopyrazines and triazolothiadiazines, share some chemical and biological properties.

    Sulfonamide Derivatives: Other sulfonamide-containing compounds, like sulfa drugs, exhibit similar antimicrobial activities.

Uniqueness

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple biological targets makes it a versatile compound for various applications in research and industry.

Actividad Biológica

The compound 3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (referred to as Compound P048-0144 ) belongs to the class of [1,2,4]triazolo[4,3-a]pyridines, which have garnered attention for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Characteristics

The molecular characteristics of Compound P048-0144 are as follows:

PropertyValue
Molecular Weight 410.47 g/mol
Molecular Formula C21H19FN4O2S
SMILES Notation CCc1nnc2ccc(cn12)S(N(Cc1cccc(c1)F)c1ccccc1)(=O)=O
LogP 3.4759
Polar Surface Area 54.272 Ų

These properties suggest a moderate lipophilicity and the potential for significant interactions within biological systems.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of compounds within the [1,2,4]triazolo[4,3-a]pyridine class. Specifically, a study involving a virtual library of compounds demonstrated that derivatives similar to Compound P048-0144 exhibited promising in vitro activity against Plasmodium falciparum, with some compounds achieving an IC50 as low as 2.24 µM . The mechanism of action appears to involve inhibition of falcipain-2 (FP-2), a cysteine protease critical for the malaria parasite's lifecycle, particularly during the trophozoite stage .

Antimicrobial and Other Biological Activities

The broader biological activities of triazolopyridine derivatives include:

  • Antibacterial Activity : Compounds have shown effectiveness against various bacterial strains, with some exhibiting comparable activity to established antibiotics like streptomycin .
  • Antifungal Activity : Certain derivatives have demonstrated superior antifungal properties compared to standard treatments such as bifonazole .
  • Anti-inflammatory Effects : The sulfonamide moiety in these compounds may contribute to anti-inflammatory properties, making them candidates for further research in inflammatory diseases .

Case Studies

  • In Vitro Studies on Antimalarial Activity :
    • A series of compounds including those structurally related to Compound P048-0144 were synthesized and tested for their ability to inhibit P. falciparum. The results indicated that modifications in the phenyl and triazole rings significantly influenced activity levels.
  • Antibacterial Screening :
    • Research involving a library of triazolopyridine sulfonamides revealed that certain derivatives exhibited potent antibacterial effects against resistant strains of bacteria.

The primary mechanism by which Compound P048-0144 and its analogs exert their biological effects is through enzyme inhibition. For instance:

  • Falcipain-2 Inhibition : This is crucial for disrupting the lifecycle of P. falciparum, leading to reduced parasitemia in infected hosts.
  • Bacterial Cell Wall Disruption : Some derivatives target bacterial cell wall synthesis pathways, thereby inhibiting growth and survival.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide?

  • Methodology : Synthesis involves multi-step reactions, starting with the formation of the triazolo-pyridine core via cyclization of sulfonyl chlorides with amines under reflux conditions. Key steps include:

  • Sulfonamide coupling : Use dichloromethane or DMF as solvents, with triethylamine to neutralize HCl byproducts .
  • Alkylation : Optimize temperature (60–80°C) and solvent polarity (e.g., acetonitrile) to enhance regioselectivity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions and purity. For example, the ethyl group at C3 appears as a triplet (δ ~1.25 ppm) and quartet (δ ~2.75 ppm) .
  • LC-MS : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z ~460) and detects impurities .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity and stability .

Q. How is the compound screened for preliminary biological activity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against targets like falcipain-2 (malaria) or carbonic anhydrase (cancer) using fluorometric substrates. IC50_{50} values are calculated from dose-response curves .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity (therapeutic index >10) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. methyl groups) influence bioactivity?

  • Methodology :

  • SAR Studies : Compare analogs with varying substituents (e.g., 3-fluorophenyl vs. 4-methoxyphenyl) in enzyme assays. Fluorine enhances binding via polar interactions, while bulky groups reduce solubility .
  • Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes .

Q. What molecular interactions drive its binding to enzyme targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina to model interactions with falcipain-2. The sulfonamide group forms hydrogen bonds with catalytic cysteine residues, while the triazole ring engages in π-π stacking .
  • X-ray Crystallography : Co-crystallization with enzymes (resolution <2.0 Å) reveals precise binding motifs .

Q. How can researchers resolve contradictions in biological assay data (e.g., varying IC50_{50})?

  • Methodology :

  • Standardized Protocols : Control variables like buffer pH (7.4 vs. 6.5) and pre-incubation time. For example, acidic pH artificially elevates IC50_{50} in malaria assays .
  • Meta-Analysis : Pool data from multiple labs using Bayesian statistics to identify outliers and refine activity thresholds .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodology :

  • Forced Degradation Studies : Expose to light (ICH Q1B), heat (40–60°C), and hydrolytic conditions (pH 1–13). LC-MS identifies degradation products (e.g., sulfonic acid derivatives) .
  • Formulation Optimization : Encapsulate in PEGylated liposomes to enhance plasma half-life .

Q. How does computational modeling guide the design of derivatives with enhanced potency?

  • Methodology :

  • QSAR Models : Use Gaussian09 to calculate electronic parameters (e.g., HOMO/LUMO energies). Higher electron density at the sulfonamide group correlates with improved enzyme inhibition .
  • Free Energy Perturbation (FEP) : Predict binding affinities of hypothetical analogs to prioritize synthesis .

Q. What challenges arise in scaling up multi-step synthesis for preclinical studies?

  • Methodology :

  • Process Chemistry : Replace hazardous solvents (e.g., DMF with cyclopentyl methyl ether) and optimize catalyst loading (e.g., Pd/C for hydrogenation) to reduce costs and waste .
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How does the compound compare to structurally related analogs in terms of pharmacokinetics?

  • Methodology :
  • Comparative ADME Profiling : Use Caco-2 cell monolayers for permeability assays and microsomal stability tests. The ethyl group at C3 reduces CYP3A4-mediated metabolism compared to methyl analogs .
  • In Vivo PK Studies : Administer orally to rodents; measure plasma concentrations via LC-MS/MS. The fluorophenyl group enhances bioavailability (F% >60%) due to reduced first-pass metabolism .

Propiedades

IUPAC Name

3-ethyl-N-[(3-fluorophenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-2-20-23-24-21-19(12-7-13-25(20)21)29(27,28)26(18-10-4-3-5-11-18)15-16-8-6-9-17(22)14-16/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRIVUMHFXQPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.